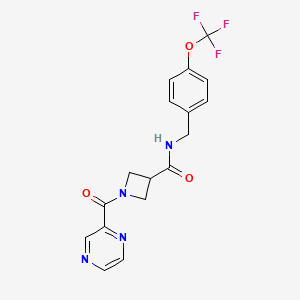
1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H15F3N4O3 and its molecular weight is 380.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential mechanisms of action based on available literature.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C17H15F3N4O3
- Molecular Weight : 380.327 g/mol
- IUPAC Name : 1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the azetidine ring and the introduction of the pyrazine and trifluoromethoxy groups. Analytical techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound .
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results as c-Met kinase inhibitors, which are critical in cancer cell proliferation and metastasis. The compound's structural analogs demonstrated significant cytotoxicity with IC50 values in the nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Kinases : Similar compounds have been identified as effective c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : The compounds have been shown to interfere with cell cycle progression, particularly at the G1/S transition .
Case Studies
Several case studies highlight the efficacy of related compounds in preclinical models:
- Study on Compound 22i : This analog exhibited IC50 values of 0.83 μM against A549 cells, demonstrating potent antitumor activity. It was also shown to inhibit c-Met kinase effectively at an IC50 value of 48 nM .
| Compound | Cell Line | IC50 (μM) | c-Met Inhibition (nM) |
|---|---|---|---|
| 22i | A549 | 0.83 ± 0.07 | 48 |
| MCF-7 | 0.15 ± 0.08 | ||
| HeLa | 2.85 ± 0.74 |
属性
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c18-17(19,20)27-13-3-1-11(2-4-13)7-23-15(25)12-9-24(10-12)16(26)14-8-21-5-6-22-14/h1-6,8,12H,7,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRLNPPEVUPWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














